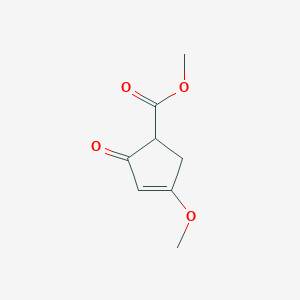

Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate typically involves the reaction of 4-methoxy-2-oxocyclopent-3-ene-1-carboxylic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Applications De Recherche Scientifique

Chemical Synthesis

Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure, characterized by a cyclopentene ring and functional groups such as a methoxy and a carboxylate ester, allows it to participate in various chemical reactions.

Synthetic Pathways

The compound can be synthesized through several methods, including:

- Esterification : Reacting 4-methoxy-2-oxocyclopent-3-ene-1-carboxylic acid with methanol.

- Grignard Reactions : Utilizing Grignard reagents for the formation of ketones and alcohols.

These methods highlight its versatility in organic synthesis, allowing for the generation of diverse derivatives that can be further manipulated for specific applications.

Biological Research

Research into the biological activities of this compound is ongoing. It has shown potential interactions with various biomolecules, which could lead to significant pharmacological applications.

Pharmaceutical Applications

This compound is being investigated for its therapeutic properties, particularly in drug development.

Case Studies

Recent studies have explored its efficacy in various biological assays:

These findings suggest that this compound could serve as a lead structure for developing new pharmaceuticals targeting specific diseases.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of fine chemicals and as a precursor for other industrially important compounds.

Chemical Industry Usage

The compound's reactivity allows it to be employed in:

- Fine Chemical Production : As an intermediate in the synthesis of agrochemicals and specialty chemicals.

This aspect emphasizes its economic significance within the chemical industry.

Mécanisme D'action

The mechanism of action of Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and signaling pathways, exerting their effects on biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate: Similar compounds include other cyclic enol ethers and esters with similar structural features.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Activité Biologique

Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate (M4M2C) is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a cyclopentene ring and functional groups such as a methoxy group and a carboxylate ester, contributes to its reactivity and possible therapeutic applications. This article explores the biological activity of M4M2C, including its pharmacological effects, mechanisms of action, and potential applications in drug development.

Chemical Structure

- Molecular Formula : C₈H₁₀O₄

- Molecular Weight : Approximately 170.16 g/mol

M4M2C features a cyclopentene core with a ketone and an ester, which enhances its reactivity in various chemical reactions.

Synthesis

The synthesis of M4M2C typically involves the reaction of 4-methoxy-2-oxocyclopent-3-ene-1-carboxylic acid with methanol under catalytic conditions. This process can be scaled for industrial production, utilizing industrial-grade reagents and precise control over reaction conditions to optimize yield and purity .

M4M2C's biological activity is primarily attributed to its interaction with various molecular targets within biological systems. It may act as a substrate for specific enzymes, leading to the formation of biologically active metabolites that can interact with cellular receptors and signaling pathways .

Pharmacological Properties

Research indicates that M4M2C may exhibit several pharmacological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that compounds structurally similar to M4M2C possess anti-inflammatory properties by inhibiting key inflammatory pathways .

- Anticancer Potential : Some derivatives of cyclopentene compounds have demonstrated cytotoxic activity against various cancer cell lines, indicating that M4M2C could be explored for its anticancer properties .

Case Studies and Research Findings

- Anti-inflammatory Activity : A study on γ-butyrolactones highlighted their potential in reducing inflammation through inhibition of caspase pathways. Although not directly tested, M4M2C's structural similarities suggest it could have comparable effects .

- Neuroprotective Effects : Investigations into related compounds have shown neuroprotective properties in neuronal cultures, suggesting that M4M2C might enhance neurite outgrowth or protect against neurotoxicity .

- Cytotoxicity Studies : Synthetic analogs of M4M2C have been evaluated for cytotoxicity against cancer cell lines, showing promising results that warrant further exploration into M4M2C's therapeutic potential .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Neuroprotective | Enhancement of neurite outgrowth |

Synthetic Pathways Comparison

| Method | Yield (%) | Conditions |

|---|---|---|

| Reaction with methanol | 86% | Catalytic conditions |

| Oxidation to carboxylic acid | Variable | Potassium permanganate |

| Reduction to alcohol | Variable | Lithium aluminum hydride |

Propriétés

IUPAC Name |

methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-11-5-3-6(7(9)4-5)8(10)12-2/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRHBSUZMNXAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403338 | |

| Record name | Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141693-19-8 | |

| Record name | Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.